
Biotin-NHS
Overview
Description
Biotin-N-hydroxysuccinimide ester (Biotin-NHS) is a cornerstone reagent in bioconjugation chemistry. Its structure comprises biotin linked to an N-hydroxysuccinimide (NHS) ester, enabling covalent attachment to primary amines (e.g., lysine residues or N-termini of proteins) via stable amide bonds . With a molecular weight of 314.38 g/mol (C₁₄H₁₉N₃SO₅) and CAS number 35013-72-0, it is widely used for labeling antibodies, enzymes, and other biomolecules due to its high reactivity and compatibility with streptavidin/avidin systems . However, this compound is moisture-sensitive, requiring storage at -20°C in anhydrous solvents like DMSO or DMF . Hydrolysis of the NHS ester generates free biotin and NHS, which can be quantified via hydrophilic interaction chromatography (HILIC) to assess reagent purity .
Preparation Methods
Synthetic Routes and Reaction Conditions: NHS-Biotin is synthesized through the reaction of biotin with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified through recrystallization or chromatography to obtain pure NHS-Biotin .
Industrial Production Methods: In industrial settings, the production of NHS-Biotin follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the product’s consistency and purity .
Chemical Reactions Analysis
Types of Reactions: NHS-Biotin primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient in pH 7-9 buffers, such as phosphate-buffered saline (PBS) or carbonate buffers .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues on proteins), N-hydroxysuccinimide, dicyclohexylcarbodiimide (DCC)
Conditions: pH 7-9, room temperature, anhydrous organic solvents (DMF, DMSO)
Major Products: The primary product of the reaction between NHS-Biotin and primary amines is a biotinylated protein or peptide. This biotinylation allows for subsequent purification, detection, or immobilization using avidin or streptavidin-based systems .
Scientific Research Applications
Protein Labeling and Detection
NHS-Biotin is extensively used for labeling proteins in various biological studies. A notable application involves tracing neuronal projections in the visual system of rodents. In a study, NHS-Biotin was injected intravitreally into adult rats, allowing researchers to label endogenous proteins in the retina. This method enabled the identification of approximately 350 retinal proteins transported along the optic nerve to critical visual centers such as the lateral geniculate nucleus and superior colliculus .
Table 1: Summary of Protein Labeling Studies Using NHS-Biotin
Immunoassays
NHS-Biotin is crucial in developing sensitive immunoassays. It enhances the detection limits of assays by allowing for multiple binding sites on antibodies, thus amplifying the signal. For example, a study demonstrated that NHS-Biotin could be used effectively in ELISAs to detect low-abundance proteins with high specificity .
Cell Surface Biotinylation
Biotinylation of cell surface proteins using NHS-Biotin allows researchers to study membrane dynamics and protein interactions in living cells. This technique has been applied to investigate receptor trafficking and signaling pathways, providing insights into cellular responses under various conditions .
Tracing Neuronal Projections
In a detailed investigation of neuronal connectivity, researchers utilized NHS-Biotin to trace axonal projections from retinal ganglion cells to their targets in the brain. The study employed immunohistochemical techniques alongside mass spectrometry to analyze the transportome of these neurons, revealing significant insights into the developmental biology of the nervous system .
Biotinylated Red Blood Cells
A study focused on labeling red blood cells (RBCs) with NHS-Biotin demonstrated that biotinylation did not significantly increase hemolysis rates compared to unlabeled RBCs. This finding supports the use of NHS-Biotin for clinical applications involving blood products, ensuring stability and safety during storage .
Mechanism of Action
The mechanism of action of NHS-Biotin involves the formation of a stable amide bond between the N-hydroxysuccinimide ester group and the primary amine group of the target molecule. This reaction occurs through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of the biotinylated product . The biotin moiety then binds with high affinity to avidin or streptavidin, allowing for various downstream applications .
Comparison with Similar Compounds
Comparison with Sulfo-NHS-Biotin
Key Differences:
- Solubility: Sulfo-NHS-Biotin contains a sulfonate group, enhancing water solubility (>50 mM in aqueous buffers) compared to Biotin-NHS, which requires organic solvents (e.g., DMSO) for dissolution .
- Membrane Permeability: The sulfonate group renders Sulfo-NHS-Biotin membrane-impermeable, making it ideal for extracellular labeling, whereas this compound can penetrate cell membranes under certain conditions .
- Stability: Both esters hydrolyze in aqueous environments, but Sulfo-NHS-Biotin’s hydrophilic nature may accelerate degradation in polar solvents.
Applications:
- Sulfo-NHS-Biotin is preferred for cell-surface protein labeling (e.g., flow cytometry), while this compound is used for intracellular targets or hydrophobic environments .
Comparison with Biotin-SS-NHS
Structural and Functional Contrasts:
- Disulfide Bridge: Biotin-SS-NHS includes a cleavable disulfide linker between biotin and the NHS ester, enabling reduction-based release of biotinylated molecules (e.g., using DTT or TCEP) .
- Detection Efficiency: LC-MS/MS studies show this compound labels 20–30% more peptides than Biotin-SS-NHS, likely due to steric hindrance from the SS linker impairing streptavidin binding or MS ionization .
- Sequence Coverage: this compound-labeled peptides exhibit higher b/y ion fragment coverage (median 60%) compared to Biotin-SS-NHS (45%), enhancing identification confidence .
Use Cases:
- Biotin-SS-NHS is valuable for reversible biotinylation (e.g., affinity purification under reducing conditions), whereas this compound is optimal for stable, irreversible conjugation .
Comparison with Biocytin Hydrazide and WGA-HRP
Methodology and Performance:
- This compound vs. Biocytin Hydrazide: Biocytin Hydrazide targets glycans via hydrazide chemistry, whereas this compound labels primary amines. In surface proteomics, this compound demonstrates comparable reproducibility to Biocytin Hydrazide, with Spearman correlation coefficients >0.85 across replicates .
- This compound vs. WGA-HRP: Wheat Germ Agglutinin-Horseradish Peroxidase (WGA-HRP) binds glycosylated surface proteins. While WGA-HRP enriches glycoproteins, this compound provides broader coverage of amine-containing surface targets .
Table 1: Surface Proteomics Performance
Method | Target Specificity | Reproducibility (Spearman ρ) | Proteins Detected (per sample) |
---|---|---|---|
This compound | Primary amines | 0.87–0.92 | 1,200–1,500 |
Biocytin Hydrazide | Glycans | 0.85–0.89 | 900–1,100 |
WGA-HRP | Glycosylated sites | 0.82–0.88 | 700–950 |
Hydrolysis Stability and Detection Methods
This compound undergoes hydrolysis in aqueous buffers, releasing NHS and biotin. At pH 7.0 and 25°C, 50% degradation occurs within 4–6 hours . HILIC-UV analysis quantifies NHS with a detection limit of 1 mg/L, enabling quality control of stored reagents (Fig. 4–5 in ) . In contrast, Sulfo-NHS-Biotin degrades faster in polar solvents due to its sulfonate group, while Biotin-SS-NHS shows similar hydrolysis kinetics to this compound .
Biological Activity
Biotin-NHS (N-hydroxysuccinimido biotin) is a widely used biotinylation reagent that plays a crucial role in various biological and biochemical applications. Its primary function is to facilitate the labeling of proteins, antibodies, and other biomolecules through stable amide bond formation with primary amines. This article will explore the biological activity of this compound, including its mechanisms, applications, and relevant research findings.
This compound has the molecular formula and is characterized by its ability to react with primary amino groups (-NH2) in a pH range of 7-9. The reaction results in the formation of stable amide bonds, making it suitable for biotinylating various biomolecules. The NHS ester group acts as an effective leaving group, allowing for efficient conjugation without significantly altering the biological activity of the target protein .
Applications in Biological Research
This compound is utilized in numerous applications within biological research:
- Protein Labeling : It is commonly used to label proteins for detection in assays such as ELISA, Western blotting, and immunohistochemistry.
- Cell Surface Protein Studies : this compound can selectively label proteins on the cell surface, enabling the study of membrane proteins and their interactions .
- Intracellular Labeling : Unlike its sulfo counterparts, this compound is membrane-permeable, allowing for intracellular labeling of proteins .
1. Biotinylation Efficiency
A study investigated the efficiency of this compound in labeling various proteins. The results indicated that NHS-biotin effectively labeled proteins with multiple primary amines, achieving a high degree of biotin incorporation without compromising protein functionality. The optimal concentration for labeling was found to be between 2-5 mM .
2. Membrane Protein Localization
Another significant application involved using this compound to study membrane protein localization in polarized epithelial cells. By comparing the labeling patterns of NHS-Biotin and Sulfo-NHS-Biotin, researchers were able to differentiate between intracellular and surface-localized proteins. This approach provided insights into protein trafficking and distribution within cellular compartments .
3. Comparative Study on Biotin Reagents
A comparative study highlighted the differences between various biotinylation reagents, including this compound and Sulfo-NHS-LC-Biotin. While both reagents effectively label proteins, this compound demonstrated superior membrane permeability, making it more suitable for intracellular applications. The study used quantitative mass spectrometry to analyze the extent of biotinylation achieved with each reagent across different protein samples .
Data Table: Characteristics of Biotin Reagents
Reagent Type | Membrane Permeability | Optimal pH | Solubility | Common Applications |
---|---|---|---|---|
This compound | Yes | 7-9 | Soluble in DMSO/DMF | Intracellular labeling, ELISA, Western blot |
Sulfo-NHS-LC-Biotin | No | 7-9 | Water-soluble | Cell surface labeling |
Q & A
Basic Research Questions
Q. How to determine the optimal molar ratio of Biotin-NHS to protein for efficient conjugation?
- Methodological Answer : Empirical testing is critical. Dissolve this compound in anhydrous DMSO/DMF (20 mg/mL) and add to the protein solution at varying molar ratios (5:1 to 20:1 this compound:protein) . Optimize using functional assays (e.g., streptavidin-binding efficiency) or analytical methods like HILIC to quantify unreacted NHS . For nanoparticle systems, a 5:1 mass ratio (this compound:nanoparticle) improves dispersion .
Study | Optimal Ratio | System | Reference |
---|---|---|---|
Protein labeling | 10-20:1 | Aqueous solution | |
Nanoparticles | 5:1 (mass ratio) | PEG-PLGA nanoparticles |
Q. What solvent systems are compatible with this compound for protein labeling?
- Methodological Answer : this compound requires polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Limit organic solvent concentration to ≤10% in the final reaction mixture to prevent protein denaturation . Avoid aqueous buffers with primary amines (e.g., Tris, glycine) during conjugation to minimize competing reactions .
Q. How to confirm successful biotinylation of target molecules?
- Methodological Answer : Use FTIR spectroscopy to detect amide bonds (1682 cm⁻¹) and biotin ureido groups (1254 cm⁻¹) . Alternatively, quantify unreacted NHS via HILIC or perform functional assays (e.g., streptavidin-coated ELISA). For nanoparticles, measure zeta potential shifts to confirm surface modification .
Advanced Research Questions
Q. How to resolve discrepancies in reported optimal this compound:protein ratios across studies?
- Methodological Answer : Variability arises from differences in protein structure (e.g., lysine accessibility), reaction pH (optimize at pH 7-9), and solvent composition. For example, hydrophobic proteins may require higher this compound ratios due to steric hindrance . Validate ratios using orthogonal techniques (e.g., mass spectrometry, HABA assay) .
Q. What analytical techniques differentiate chemisorbed vs. physisorbed this compound on surfaces?
- Methodological Answer : FTIR spectroscopy distinguishes chemisorption (stable amide bonds at 1682 cm⁻¹) from physisorption (transient interactions, no covalent bands). Post-rinsing with PBST/PBS removes physisorbed this compound, leaving chemisorbed layers detectable via residual spectral features .
Q. How to optimize nanoparticle biotinylation using this compound?
- Methodological Answer :
- Step 1 : Dissolve this compound in DMSO (50 mM) and mix with PEG-PLGA nanoparticles at a 1.5:1 molar ratio .
- Step 2 : Purify via solvent evaporation and DI water precipitation to remove unreacted reagent .
- Step 3 : Characterize using zeta potential (shift toward negative values indicates successful conjugation) and TEM for size distribution (200-250 nm ideal) .
Q. How to address low conjugation yields despite excess this compound?
- Methodological Answer :
- Check pH : Ensure reaction pH 7-9 to activate primary amines .
- Solvent purity : Use anhydrous DMSO/DMF to prevent hydrolysis of this compound .
- Amine accessibility : Pre-treat proteins with chaotropic agents (e.g., urea) to expose buried lysine residues .
Q. How to characterize biotinylation efficiency in complex biological systems?
- Methodological Answer : Combine HILIC (quantifies residual NHS ), FTIR (confirms covalent bonds ), and functional assays (e.g., streptavidin-HRP binding). For tissue samples, use immunohistochemistry with anti-biotin antibodies .
Q. Key Considerations for Experimental Design
- Safety : Use gloves/masks to avoid skin contact; dispose of waste via certified biohazard protocols .
- Reproducibility : Document solvent purity, pH, and molar ratios per NIH rigor guidelines .
- Troubleshooting : Always include negative controls (e.g., reactions without this compound) to distinguish specific binding .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c18-10-5-6-11(19)17(10)22-12(20)4-2-1-3-9-13-8(7-23-9)15-14(21)16-13/h8-9,13H,1-7H2,(H2,15,16,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXHPSHLTSZXKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35013-72-0 | |
Record name | NHS-Biotin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
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